molecular formula C8H18OS B3050048 4-(Tert-butylsulfanyl)butan-1-ol CAS No. 2327-14-2

4-(Tert-butylsulfanyl)butan-1-ol

Cat. No.: B3050048
CAS No.: 2327-14-2
M. Wt: 162.3 g/mol
InChI Key: DUCLEUNUNOIYKM-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)butan-1-ol is an organic compound with the molecular formula C8H18OS It is characterized by the presence of a tert-butylsulfanyl group attached to a butan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the tert-butylsulfanyl group.

Reaction Conditions:

    Reactants: 4-chlorobutan-1-ol, tert-butylthiol

    Base: Sodium hydride

    Solvent: Tetrahydrofuran

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: 4-(Tert-butylsulfanyl)butanal or 4-(Tert-butylsulfanyl)butanone.

    Reduction: 4-(Tert-butylsulfanyl)butane.

    Substitution: 4-(Tert-butylsulfanyl)butyl halides.

Scientific Research Applications

4-(Tert-butylsulfanyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)butan-1-ol involves its interaction with specific molecular targets. The tert-butylsulfanyl group can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butylsulfanyl)butan-2-ol
  • 4-(Tert-butylsulfanyl)butanoic acid
  • 4-(Tert-butylsulfanyl)butylamine

Uniqueness

4-(Tert-butylsulfanyl)butan-1-ol is unique due to the presence of both a tert-butylsulfanyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such dual functionality is required.

Properties

IUPAC Name

4-tert-butylsulfanylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-8(2,3)10-7-5-4-6-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLEUNUNOIYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291561
Record name 4-(tert-butylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-14-2
Record name NSC76449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-butylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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